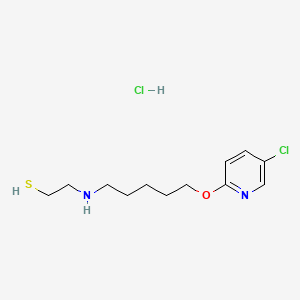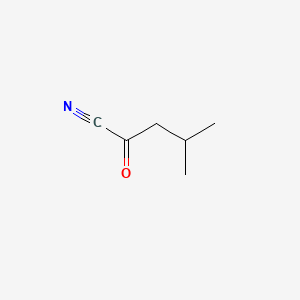![molecular formula C20H14BrN3O4 B11998793 9-Bromo-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998793.png)
9-Bromo-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Bromo-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a furan ring, a nitrophenyl group, and a dihydropyrazolo[1,5-c][1,3]benzoxazine core. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and material science.
准备方法
The synthesis of 9-Bromo-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product.
- Step 1: Synthesis of Intermediate Compounds:
- The initial step involves the synthesis of 2-(2-furyl)-5-(4-nitrophenyl)pyrazole through a condensation reaction between 2-furylhydrazine and 4-nitrobenzaldehyde.
- Reaction conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at a temperature of around 80°C.
- Step 2: Bromination:
- The intermediate compound is then brominated using bromine or a bromine-containing reagent, such as N-bromosuccinimide (NBS), to introduce the bromine atom at the 9th position.
- Reaction conditions: The bromination reaction is typically conducted at room temperature in an organic solvent, such as dichloromethane.
- Step 3: Cyclization:
- The final step involves the cyclization of the brominated intermediate to form the dihydropyrazolo[1,5-c][1,3]benzoxazine core.
- Reaction conditions: This step requires the use of a base, such as sodium hydroxide, and is carried out at elevated temperatures (around 100°C) in a polar solvent, such as ethanol.
化学反应分析
9-Bromo-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
- Oxidation:
- The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxides.
- Major products: Oxidized derivatives of the furan and pyrazole rings.
- Reduction:
- Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to reduce the nitro group to an amino group.
- Major products: Amino derivatives of the compound.
- Substitution:
- The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
- Major products: Substituted derivatives with different functional groups replacing the bromine atom.
科学研究应用
9-Bromo-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
- Chemistry:
- The compound is used as a building block in the synthesis of more complex organic molecules.
- It serves as a model compound for studying reaction mechanisms and kinetics.
- Biology:
- The compound is investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
- It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
- Medicine:
- The compound is explored for its potential therapeutic applications, including drug development for various diseases.
- It is studied for its pharmacokinetic and pharmacodynamic properties.
- Industry:
- The compound is used in the development of advanced materials, such as polymers and coatings.
- It is investigated for its potential use in electronic and optoelectronic devices.
作用机制
The mechanism of action of 9-Bromo-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways:
- Molecular Targets:
- The compound interacts with enzymes, receptors, and proteins, modulating their activity and function.
- It binds to specific active sites on target molecules, leading to inhibition or activation of biological processes.
- Pathways Involved:
- The compound affects various cellular pathways, including signal transduction, gene expression, and metabolic pathways.
- It influences the production of reactive oxygen species (ROS) and the regulation of oxidative stress.
相似化合物的比较
9-Bromo-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be compared with other similar compounds to highlight its uniqueness:
- Similar Compounds:
- 2-(2-Furyl)-5-(4-nitrophenyl)pyrazole
- 9-Bromo-2-(2-furyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 2-(2-Furyl)-5-(4-aminophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Uniqueness:
- The presence of the bromine atom and the nitrophenyl group in this compound imparts distinct chemical and biological properties.
- The compound exhibits unique reactivity and selectivity in chemical reactions, making it a valuable tool in synthetic and medicinal chemistry.
属性
分子式 |
C20H14BrN3O4 |
|---|---|
分子量 |
440.2 g/mol |
IUPAC 名称 |
9-bromo-2-(furan-2-yl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C20H14BrN3O4/c21-13-5-8-18-15(10-13)17-11-16(19-2-1-9-27-19)22-23(17)20(28-18)12-3-6-14(7-4-12)24(25)26/h1-10,17,20H,11H2 |
InChI 键 |
LVRVEIDPHNVLSC-UHFFFAOYSA-N |
规范 SMILES |
C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC=CO4)C5=CC=C(C=C5)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(Benzyloxy)propyl]malonic acid](/img/structure/B11998716.png)


![2-ethoxy-6-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11998729.png)
![5-(4-methylphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998730.png)


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11998757.png)
![2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid](/img/structure/B11998766.png)


![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide](/img/structure/B11998782.png)
![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998788.png)

